molecular formula C10H23N3 B7929840 (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B7929840
M. Wt: 185.31 g/mol
InChI Key: YQORNFZDRJFBSM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of an isopropyl group and a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methylpyrrolidine and isopropylamine.

    Alkylation Reaction: The (S)-1-methylpyrrolidine is subjected to an alkylation reaction with an appropriate alkylating agent, such as ethylene dibromide, in the presence of a base like potassium carbonate.

    Reductive Amination: The resulting intermediate is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Catalysis: The compound serves as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. Its chiral nature allows for selective binding to enantiomer-specific sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
  • (S)-N1-Propyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
  • **(S)-N1-Isopropyl-N1-(1-ethylpyrrol

Properties

IUPAC Name

N'-[(3S)-1-methylpyrrolidin-3-yl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-9(2)13(7-5-11)10-4-6-12(3)8-10/h9-10H,4-8,11H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQORNFZDRJFBSM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCN)[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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